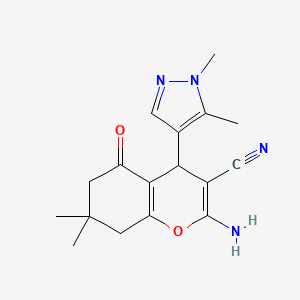![molecular formula C16H19NOS B4877281 N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4877281.png)
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide, also known as URB597, is a synthetic molecule that has been extensively studied for its potential therapeutic effects. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, which are known to have anti-inflammatory, analgesic, and anxiolytic effects.
Mechanism of Action
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide works by inhibiting the enzyme FAAH, which breaks down endocannabinoids in the body. By inhibiting FAAH, N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide increases the levels of endocannabinoids, which are known to have anti-inflammatory, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide has been shown to increase the levels of endocannabinoids in the body, which can have a variety of effects. Endocannabinoids are known to have anti-inflammatory, analgesic, and anxiolytic effects, which may explain the potential therapeutic effects of N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide.
Advantages and Limitations for Lab Experiments
One advantage of N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide is that it is a selective inhibitor of FAAH, which means that it does not affect other enzymes or receptors in the body. This makes it a useful tool for studying the effects of endocannabinoids in the body. However, one limitation of N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide is that it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.
Future Directions
There are several potential future directions for research on N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide. One area of interest is the potential use of N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide in the treatment of addiction. Endocannabinoids have been shown to play a role in addiction, and N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide may be able to modulate this system in order to reduce drug-seeking behavior.
Another area of interest is the potential use of N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide in the treatment of neurodegenerative disorders. Endocannabinoids have been shown to have neuroprotective effects, and N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide may be able to increase the levels of endocannabinoids in the brain in order to protect against neurodegeneration.
Overall, N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide is a promising molecule that has been extensively studied for its potential therapeutic effects. Further research is needed to fully understand the potential of N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide in the treatment of a variety of conditions.
Synthesis Methods
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-methylthiophene-2-carboxylic acid to form the amide. The final step involves the reduction of the amide using lithium aluminum hydride to form N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide.
Scientific Research Applications
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic effects in a variety of conditions, including pain, anxiety, and inflammation. It has also been investigated for its potential use in the treatment of addiction and neurodegenerative disorders.
properties
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-10-5-6-15(11(2)7-10)13(4)17-16(18)14-8-12(3)19-9-14/h5-9,13H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACILDYZJGNORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2=CSC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}butanoate](/img/structure/B4877212.png)
![2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B4877222.png)


![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4877248.png)
![N-(3,5-dimethylphenyl)-2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4877255.png)
![3-{[4-(2-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4877263.png)
![3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B4877276.png)

![3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4877293.png)
![5-(2,5-dimethyl-3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-pyrrol-1-yl)isophthalic acid](/img/structure/B4877305.png)